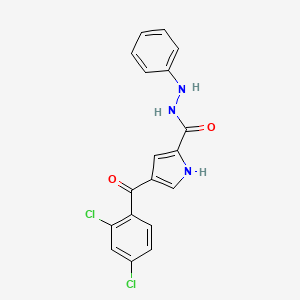

4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide

CAS No.: 338403-59-1

Cat. No.: VC4328057

Molecular Formula: C18H13Cl2N3O2

Molecular Weight: 374.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338403-59-1 |

|---|---|

| Molecular Formula | C18H13Cl2N3O2 |

| Molecular Weight | 374.22 |

| IUPAC Name | 4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide |

| Standard InChI | InChI=1S/C18H13Cl2N3O2/c19-12-6-7-14(15(20)9-12)17(24)11-8-16(21-10-11)18(25)23-22-13-4-2-1-3-5-13/h1-10,21-22H,(H,23,25) |

| Standard InChI Key | YBKDQWSMDDBXAW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NNC(=O)C2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Introduction

4-(2,4-Dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide is a complex organic compound featuring a pyrrole ring substituted with a phenyl group and a 2,4-dichlorobenzoyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties.

Synthesis Methods

The synthesis of 4-(2,4-dichlorobenzoyl)-N'-phenyl-1H-pyrrole-2-carbohydrazide typically involves several steps:

-

Formation of 2,4-Dichlorobenzoyl Chloride: This involves chlorinating 2,4-dichlorotoluene in the presence of a catalyst, followed by hydrolysis and distillation.

-

Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized using methods like the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

-

Coupling Reactions: The final step involves coupling the 2,4-dichlorobenzoyl chloride with the pyrrole ring and phenylhydrazine under appropriate conditions.

Biological Activity

This compound belongs to a class of hydrazone derivatives and has been studied for its potential biological activities:

| Biological Activity | Description |

|---|---|

| Anticancer | Potential anticancer properties due to its ability to interact with specific molecular targets. |

| Antibacterial | Shows promise in inhibiting bacterial growth. |

| Antifungal | Exhibits antifungal activity against certain fungal strains. |

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, which could include binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact pathways and targets depend on the context of use.

Comparison with Similar Compounds

-

2,4-Dichlorobenzoyl Chloride: A precursor in the synthesis of the target compound.

-

2,4-Dichlorobenzoic Acid: Another related compound with similar structural features.

-

2,4-Dichlorobenzyl Alcohol: Used in various chemical reactions and as an intermediate.

Industrial Production

Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume